

# An In-depth Technical Guide to the Ala-Thr Dipeptide

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## Compound of Interest

Compound Name: *Ala-Thr*

Cat. No.: *B13897693*

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the L-alanyl-L-threonine (**Ala-Thr**) dipeptide. It is intended for researchers and professionals in the fields of biochemistry, drug development, and peptide science.

## Chemical Structure and Identifiers

The **Ala-Thr** dipeptide is formed from the amino acids L-alanine and L-threonine through a peptide bond. Its chemical structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	(2S,3R)-2-[[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	190.20 g/mol
Canonical SMILES	C[C@H](--INVALID-LINK--NC(=O)--INVALID-LINK--N)O
InChI Key	BUQICHWNXBIBOG-LMVFSUKVSA-N
CAS Number	24032-50-6

## Physicochemical Properties

The physicochemical properties of the **Ala-Thr** dipeptide are crucial for its handling, analysis, and potential applications.

Property	Value
pKa <sub>1</sub> (α-carboxyl group)	~2.34 (Estimated)
pKa <sub>2</sub> (α-amino group)	~9.10 (Estimated)
Isoelectric Point (pI)	~5.72 (Estimated) <a href="#">[1]</a>
LogP	-4.01 (Extrapolated)
Physical Description	Solid

Note: Experimental pKa and pI values for the **Ala-Thr** dipeptide are not readily available in the literature. The provided values are estimated based on the pKa values of the constituent amino acids, alanine (pKa<sub>1</sub> ≈ 2.34, pKa<sub>2</sub> ≈ 9.69) and threonine (pKa<sub>1</sub> ≈ 2.09, pKa<sub>2</sub> ≈ 9.10). The isoelectric point is calculated as the average of the pKa values of the terminal carboxyl and amino groups of the dipeptide.

## Synthesis of Ala-Thr Dipeptide

The synthesis of **Ala-Thr** can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to ensure the correct peptide bond formation.

## Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise addition of protected amino acids in a solution.<sup>[2]</sup> This method is well-suited for the synthesis of short peptides like dipeptides.

### Experimental Protocol: Liquid-Phase Synthesis of L-Alanyl-L-Threonine

- N-terminal Protection of L-Alanine:
  - Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
  - Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O), and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group onto the amino group of alanine.
  - Isolate the resulting Boc-Ala-OH.
- C-terminal Protection of L-Threonine:
  - Protect the carboxyl group of L-threonine, for example, as a methyl or benzyl ester, to prevent its participation in the coupling reaction.
- Coupling Reaction:
  - Dissolve the protected Boc-Ala-OH and the C-terminally protected L-threonine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
  - Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the peptide bond.
  - Allow the reaction to proceed to completion.
- Deprotection:

- Remove the N-terminal Boc group from the dipeptide using an acid, such as trifluoroacetic acid (TFA).
- Remove the C-terminal ester group, for instance, by saponification or hydrogenolysis, to yield the unprotected **Ala-Thr** dipeptide.
- Purification:
  - Purify the crude dipeptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

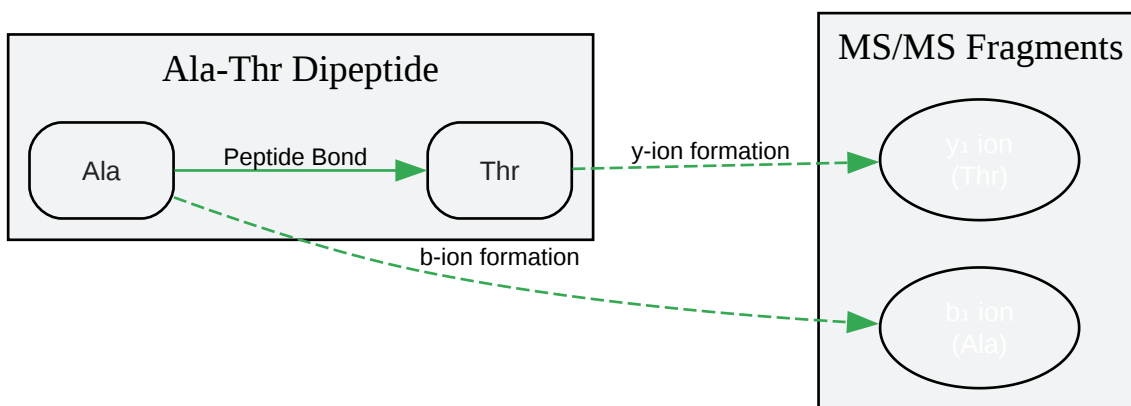
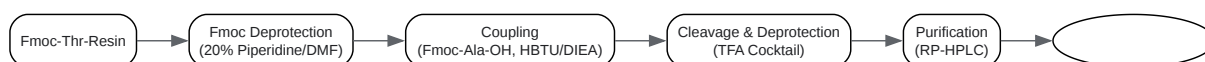
## Solid-Phase Peptide Synthesis (SPPS)

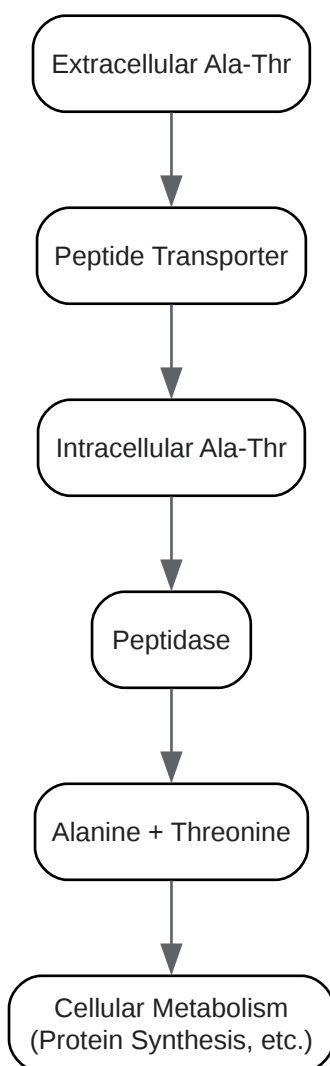
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.<sup>[3]</sup> This method is highly efficient and allows for easy removal of excess reagents and byproducts.

### Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-Threonine

- Resin Preparation:
  - Start with a resin pre-loaded with Fmoc-protected L-threonine (Fmoc-Thr-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection:
  - Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the threonine residue, exposing the free amino group.
- Amino Acid Coupling:
  - Activate the carboxyl group of Fmoc-protected L-alanine (Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).
  - Add the activated Fmoc-Ala-OH to the resin and allow the coupling reaction to proceed.
- Cleavage and Deprotection:

- After the final coupling step, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove the side-chain protecting groups.
- Purification:
  - Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.





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## References

- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]

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